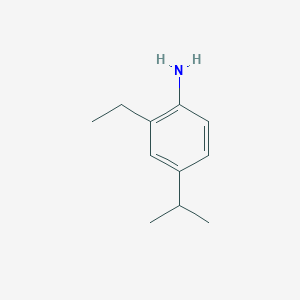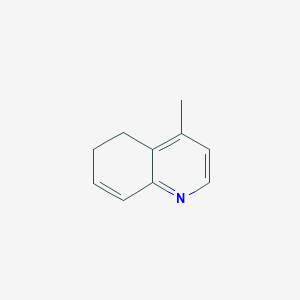
4-Methyl-5,6-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5,6-dihydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is known for its unique structure and properties, which make it an attractive candidate for research and development.
Wirkmechanismus
The mechanism of action of 4-Methyl-5,6-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the dopamine receptor and the α7 nicotinic acetylcholine receptor, which are involved in the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
4-Methyl-5,6-dihydroquinoline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound has antioxidant, antimicrobial, and anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-5,6-dihydroquinoline.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-5,6-dihydroquinoline in lab experiments is its unique structure and properties, which make it an attractive candidate for research and development. This compound is relatively easy to synthesize and purify, which makes it readily available for use in various experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied in order to ensure its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Methyl-5,6-dihydroquinoline. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies and treatments. Finally, the potential applications of 4-Methyl-5,6-dihydroquinoline in material science and organic synthesis should also be further explored and optimized.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5,6-dihydroquinoline has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-Methyl-5,6-dihydroquinoline has been studied for its potential applications in the development of organic semiconductors, liquid crystals, and OLEDs. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including heterocyclic compounds, alkaloids, and natural products.
Eigenschaften
CAS-Nummer |
133092-25-8 |
|---|---|
Produktname |
4-Methyl-5,6-dihydroquinoline |
Molekularformel |
C10H11N |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
4-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
HIVJVMNCXCNYCH-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC=CC2=NC=C1 |
Kanonische SMILES |
CC1=C2CCC=CC2=NC=C1 |
Synonyme |
Quinoline, 5,6-dihydro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



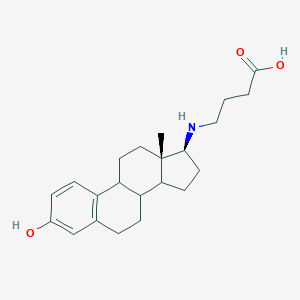
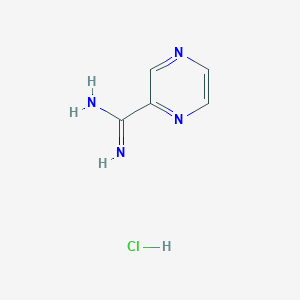
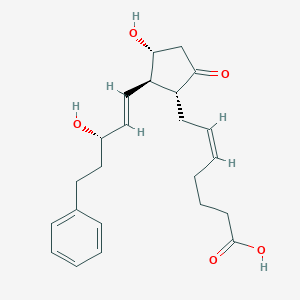

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)
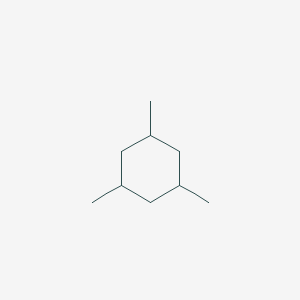

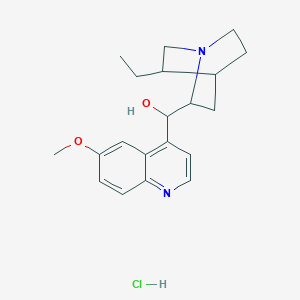
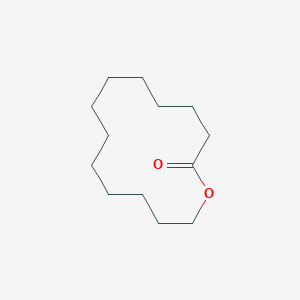
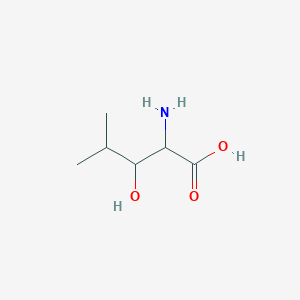
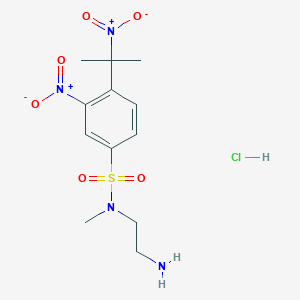
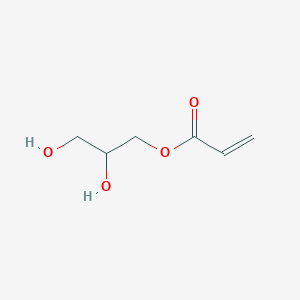
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
